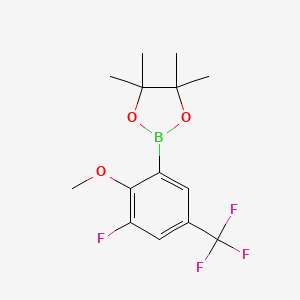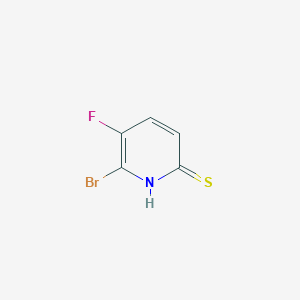
6-Bromo-5-fluoropyridine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-fluoropyridine-2-thiol is a heterocyclic compound that contains both bromine and fluorine atoms attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 6-Bromo-5-fluoropyridine-2-thiol may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoropyridine-2-thiol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or iodine can be employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine or fluorine atoms.
Oxidation Reactions: Disulfides or sulfonic acids.
Coupling Reactions: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
6-Bromo-5-fluoropyridine-2-thiol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe for studying biological processes involving sulfur-containing compounds.
Agricultural Chemistry: The compound can be modified to create agrochemicals with improved efficacy and environmental safety.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoropyridine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity. The thiol group can participate in redox reactions, influencing the compound’s biological activity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluoropyridine: A similar compound with a bromine and fluorine atom on the pyridine ring.
5-Chloro-2,3,6-trifluoropyridine: Another fluorinated pyridine derivative used in similar synthetic applications.
Uniqueness
6-Bromo-5-fluoropyridine-2-thiol is unique due to the presence of both bromine and fluorine atoms along with a thiol group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C5H3BrFNS |
|---|---|
Molecular Weight |
208.05 g/mol |
IUPAC Name |
6-bromo-5-fluoro-1H-pyridine-2-thione |
InChI |
InChI=1S/C5H3BrFNS/c6-5-3(7)1-2-4(9)8-5/h1-2H,(H,8,9) |
InChI Key |
XMQQOYUWZDSZFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)NC(=C1F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


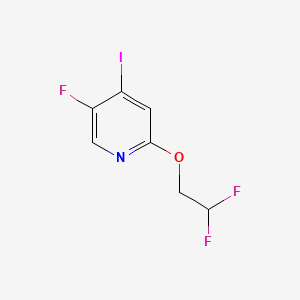

![(R)-1-((3aR,5R,6S,6aR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl methanesulfonate](/img/structure/B14018119.png)
![N1-(4-methoxyphenyl)-2-[2-bromo-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide](/img/structure/B14018134.png)
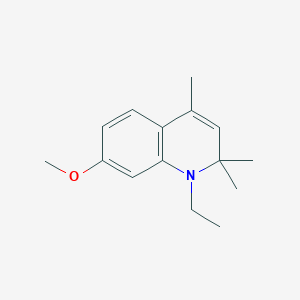
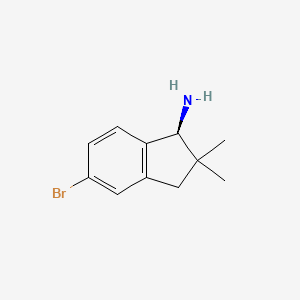
![3',4'-Difluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14018146.png)
![2-Phenyl-3-oxaspiro[4.5]decan-4-one](/img/structure/B14018182.png)

![4-Chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14018195.png)
